molecular formula C20H14ClNO4S B2990916 Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate CAS No. 477567-24-1

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate

Cat. No.: B2990916
CAS No.: 477567-24-1
M. Wt: 399.85
InChI Key: YZROYECXPPYBKP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate is a hybrid heterocyclic compound combining benzofuran and benzo[b]thiophene moieties. The benzofuran core is substituted at the 3-position with a 3-chlorobenzo[b]thiophene-2-carboxamido group, while the 2-position bears an ethyl carboxylate ester. Its synthesis typically involves multi-step reactions, including cyclocondensation, hydrazinolysis, and chloroacetylation, as seen in analogous benzofuran derivatives .

Properties

IUPAC Name

ethyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4S/c1-2-25-20(24)17-16(11-7-3-5-9-13(11)26-17)22-19(23)18-15(21)12-8-4-6-10-14(12)27-18/h3-10H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZROYECXPPYBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with ethyl 3-aminobenzofuran-2-carboxylate under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom on the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Pathway Bioactivity Reference
Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate Benzofuran + benzo[b]thiophene - 3-position: 3-chlorobenzo[b]thiophene-2-carboxamido
- 2-position: ethyl carboxylate
Multi-step: Cyclocondensation, hydrazinolysis, chloroacetylation Potential enzyme inhibition (e.g., carbonic anhydrase, kinases) inferred from analogs
Ethyl benzofuran-2-carboxylate Benzofuran - 2-position: ethyl carboxylate Cyclocondensation of phenols with ethyl chloroacetate Intermediate for hydrazides; limited direct bioactivity
Ethyl 3-chloroacetamido benzofuran-2-carboxylate Benzofuran - 3-position: chloroacetamido
- 2-position: ethyl carboxylate
Chloroacetylation of 3-amino benzofuran-2-carboxylate Precursor for diazepine derivatives; unconfirmed bioactivity
Ethyl 3-((4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-6-methoxy-benzofuran-2-carboxylate (Compound 21) Benzofuran - 3-position: piperazinyl-methyl-imidazole
- 6-position: methoxy
Nucleophilic substitution with piperazine intermediates Antitumor and anti-HIV activity (IC₅₀: 2–10 μM in vitro)
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate Thiophene - 3-position: amino
- 5-position: 3-chlorophenyl
Condensation of thiophene precursors Broad applications in pharmaceuticals and dyes; no specific bioactivity reported

Key Findings

Analogous compounds with nitroimidazole-piperazine substituents (e.g., Compound 21) exhibit marked antitumor activity, suggesting that bulky substituents at the 3-position may improve pharmacological profiles . In contrast, thiophene-based analogs (e.g., Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) lack direct bioactivity data but serve as versatile intermediates .

Synthetic Accessibility :

  • The target compound requires advanced steps like chloroacetylation, whereas simpler benzofuran esters are synthesized via straightforward cyclocondensation .
  • Compound 21’s synthesis involves coupling with piperazine-imidazole moieties, highlighting the need for specialized reagents and purification techniques .

Physicochemical Properties: The ethyl carboxylate group enhances solubility compared to free carboxylic acids, a feature shared with ethyl benzofuran-2-carboxylate .

Mechanistic Insights :

  • Electrochemical studies on related benzofuran esters (e.g., ethyl 2,3-dihydro-1-benzofuran-2-carboxylate) reveal that oxygen promotes cyclization, suggesting that the target compound’s synthesis could benefit from controlled oxidative conditions .

Biological Activity

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a benzofuran moiety and a benzo[b]thiophene ring, which contribute to its unique chemical properties. The IUPAC name is ethyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate. Its molecular formula is C20H14ClNO4SC_{20}H_{14}ClNO_4S, and it has a molecular weight of approximately 395.84 g/mol.

The primary targets of this compound include In3+^{3+} and Pb2+^{2+} ions. The mode of action involves:

  • Photo-induced Electron Transfer (PET) : This mechanism allows the compound to interact with its targets effectively.
  • Intramolecular Charge Transfer (ICT) : Facilitates the detection and differentiation of metal ions in various environments, particularly in DMF/H2O tris buffer solutions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:

  • Cell Line Studies : Research has shown that benzofuran-based derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (human breast cancer) and A-431 (human epidermoid carcinoma). For instance, one study reported that a related compound displayed an IC50_{50} of 2.52 ± 0.39 μM against MDA-MB-231 cells, demonstrating potent antiproliferative effects .
CompoundCell LineIC50_{50} (μM)Mechanism
This compoundMDA-MB-2312.52 ± 0.39Apoptosis induction
Related CompoundA-431< Reference Value >Cell cycle disturbance

Case Studies

  • Antiproliferative Action : In a study examining benzofuran derivatives, the presence of specific substituents was crucial for enhancing cytotoxicity against cancer cells. The structure–activity relationship (SAR) analysis indicated that electronegative groups significantly improve biological activity .
  • CNS Activity : Certain derivatives of benzo[b]thiophene have been noted for their central nervous system (CNS) activity, suggesting potential therapeutic applications in treating neurological disorders .

Research Findings

Numerous studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis Methods : Common synthetic routes involve multi-step organic reactions utilizing coupling agents like EDCI and bases such as triethylamine.
  • Biological Evaluations : Various derivatives have been tested for their ability to inhibit carbonic anhydrases (CAs), which are essential enzymes implicated in tumorigenicity and other physiological processes .

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